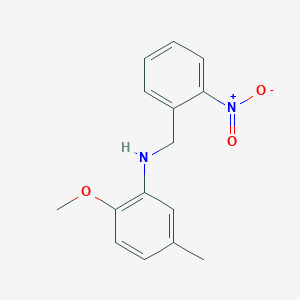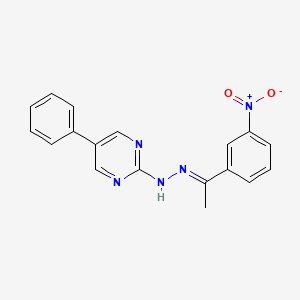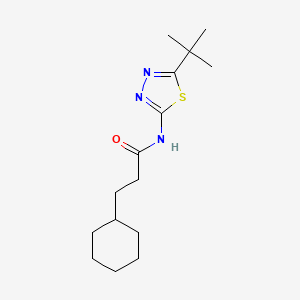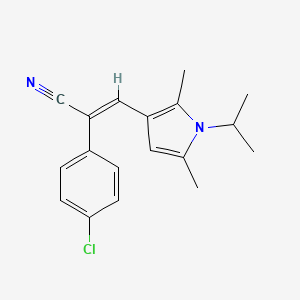
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine, also known as MNA, is a chemical compound that has been widely studied for its potential use in scientific research. MNA is a derivative of the natural compound dopamine and has been shown to have a variety of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine is not fully understood, but it is thought to involve its interaction with dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical and Physiological Effects:
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has a variety of interesting biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been shown to have neuroprotective effects, reducing the oxidative stress and inflammation associated with neurodegenerative disorders such as Parkinson's disease.
実験室実験の利点と制限
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has several advantages as a research tool, including its high selectivity for dopamine receptors, its ability to emit fluorescence upon excitation, and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several areas of future research that could be explored with (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. One area of interest is the development of more selective and potent dopamine receptor ligands based on the structure of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. Another area of interest is the use of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a tool for studying the role of dopamine receptors in addiction and other neuropsychiatric disorders. Finally, the potential therapeutic effects of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine in neurodegenerative disorders such as Parkinson's disease warrant further investigation.
合成法
The synthesis of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine involves the reaction of 2-methoxy-5-methylphenylamine with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a yellow solid with a melting point of 119-121°C. The purity and yield of the product can be improved through recrystallization and purification using chromatography techniques.
科学的研究の応用
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for imaging dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and emit fluorescence upon excitation, making it a useful tool for studying the distribution and function of dopamine receptors in vivo.
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for the treatment of this condition.
特性
IUPAC Name |
2-methoxy-5-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-7-8-15(20-2)13(9-11)16-10-12-5-3-4-6-14(12)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSPQFQVPGHGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-nitrobenzyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)
![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)


![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
